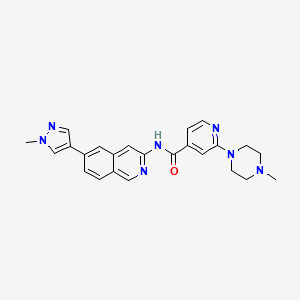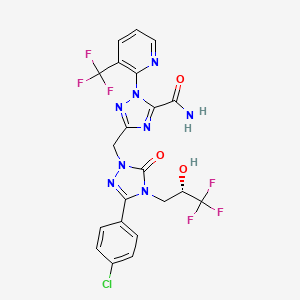
2-Methyl-5-(methylamino)pyridazin-3(2H)-one
Descripción general
Descripción
2-Methyl-5-(methylamino)pyridazin-3(2H)-one, also known as MP-10, is a synthetic compound that belongs to the class of pyridazinone derivatives. It has been widely studied due to its potential applications in scientific research. The compound is known for its unique chemical structure, which makes it an important tool for investigating various biological processes. In
Mecanismo De Acción
The mechanism of action of 2-Methyl-5-(methylamino)pyridazin-3(2H)-one is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes and proteins involved in various biological processes. 2-Methyl-5-(methylamino)pyridazin-3(2H)-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain. By inhibiting COX-2, 2-Methyl-5-(methylamino)pyridazin-3(2H)-one can reduce inflammation and pain.
Biochemical and Physiological Effects:
2-Methyl-5-(methylamino)pyridazin-3(2H)-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 2-Methyl-5-(methylamino)pyridazin-3(2H)-one has also been shown to have anti-viral properties. It has been shown to inhibit the replication of the hepatitis C virus and the dengue virus. 2-Methyl-5-(methylamino)pyridazin-3(2H)-one has also been shown to have anti-inflammatory properties. It can reduce the production of inflammatory cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-Methyl-5-(methylamino)pyridazin-3(2H)-one in lab experiments is its unique chemical structure, which makes it an important tool for investigating various biological processes. 2-Methyl-5-(methylamino)pyridazin-3(2H)-one is also relatively easy to synthesize, which makes it readily available for use in research. However, one of the limitations of using 2-Methyl-5-(methylamino)pyridazin-3(2H)-one is its potential toxicity. 2-Methyl-5-(methylamino)pyridazin-3(2H)-one has been shown to have cytotoxic effects on certain cells. Therefore, it is important to use appropriate safety measures when working with 2-Methyl-5-(methylamino)pyridazin-3(2H)-one.
Direcciones Futuras
There are several future directions for the use of 2-Methyl-5-(methylamino)pyridazin-3(2H)-one in scientific research. One direction is the investigation of its potential applications in drug discovery and development. 2-Methyl-5-(methylamino)pyridazin-3(2H)-one has been shown to have anti-cancer and anti-viral properties, which makes it a promising candidate for the development of new drugs. Another direction is the investigation of its mechanism of action. Further studies are needed to fully understand how 2-Methyl-5-(methylamino)pyridazin-3(2H)-one works and how it can be used to target specific biological processes. Additionally, the potential toxicity of 2-Methyl-5-(methylamino)pyridazin-3(2H)-one needs to be further investigated to ensure its safe use in research.
In conclusion, 2-Methyl-5-(methylamino)pyridazin-3(2H)-one is a synthetic compound that has been widely studied for its potential applications in scientific research. Its unique chemical structure makes it an important tool for investigating various biological processes. 2-Methyl-5-(methylamino)pyridazin-3(2H)-one has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, and has been used as a tool for drug discovery and development. However, its potential toxicity needs to be further investigated to ensure its safe use in research. Future studies are needed to fully understand the mechanism of action of 2-Methyl-5-(methylamino)pyridazin-3(2H)-one and its potential applications in scientific research.
Aplicaciones Científicas De Investigación
2-Methyl-5-(methylamino)pyridazin-3(2H)-one has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. 2-Methyl-5-(methylamino)pyridazin-3(2H)-one has been used in various studies to investigate the mechanism of action of different biological processes. It has also been used as a tool for drug discovery and development.
Propiedades
IUPAC Name |
2-methyl-5-(methylamino)pyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-7-5-3-6(10)9(2)8-4-5/h3-4,7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFRVZWEFVIASS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=O)N(N=C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(methylamino)pyridazin-3(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl (S)-(1-methyl-2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate](/img/structure/B3325430.png)
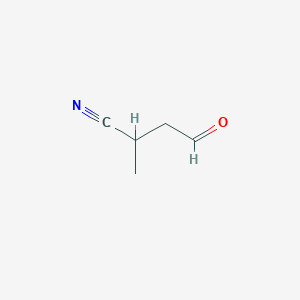
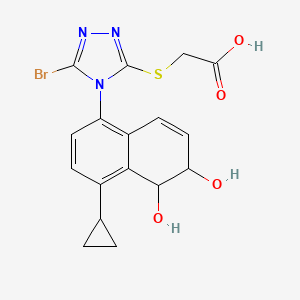
![(S)-3,3'-Bis(4-nitrophenyl)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B3325443.png)
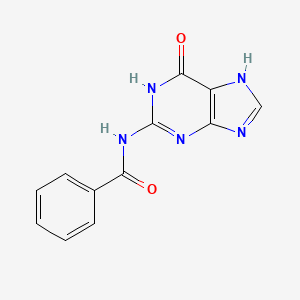
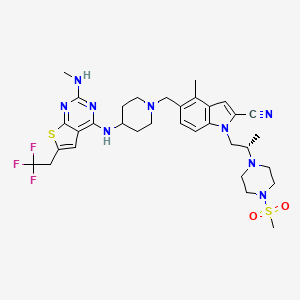
![4-Chloro-5-isopropyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B3325467.png)

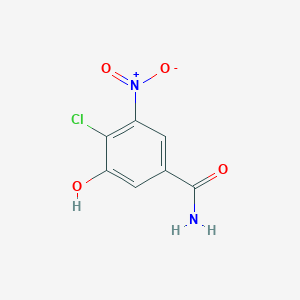
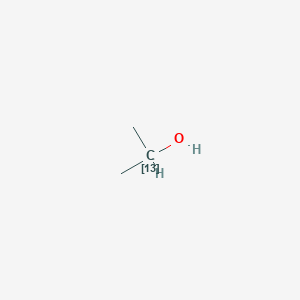
![[1,1':3',1'':3'',1'''-Quaterphenyl]-4,4'''-dicarboxylic acid, 5',5''-bis(4-carboxyphenyl)-4'',6'-dihydroxy-](/img/structure/B3325493.png)
